molecular formula C13H19NO B8189360 (R)-1-Benzylazepan-3-ol

(R)-1-Benzylazepan-3-ol

Cat. No.: B8189360
M. Wt: 205.30 g/mol
InChI Key: KPQNKWPCOMTRHO-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Benzylazepan-3-ol is a chiral compound belonging to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a hydroxyl group at the third position of the azepane ring. The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center, which can significantly influence the compound’s chemical and biological properties.

Scientific Research Applications

®-1-Benzylazepan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Benzylazepan-3-ol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available azepane derivatives.

    Benzylation: The nitrogen atom of the azepane ring is benzylated using benzyl halides (e.g., benzyl chloride) in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of ®-1-Benzylazepan-3-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: ®-1-Benzylazepan-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the hydroxyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of appropriate catalysts or bases.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Substituted azepanes with various functional groups.

Mechanism of Action

The mechanism of action of ®-1-Benzylazepan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets in a stereospecific manner, influencing their activity. The hydroxyl group and benzyl group play crucial roles in these interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

    1-Benzylazepan-3-ol: The non-chiral version of the compound.

    1-Benzylazepane: Lacks the hydroxyl group.

    1-Benzylpiperidine: A six-membered ring analog.

Uniqueness: ®-1-Benzylazepan-3-ol is unique due to its chiral nature and the presence of both a benzyl group and a hydroxyl group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(3R)-1-benzylazepan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-8-4-5-9-14(11-13)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQNKWPCOMTRHO-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C[C@@H](C1)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.